5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione

RNase L activation antiviral research protein synthesis inhibition

Procure 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione (CAS 606972-20-7) at ≥98% purity for specialized R&D. This bicyclic β-lactam derivative is a quantifiable benchmark in RNase L activator assays (2.30 nM IC₅₀), a core scaffold for β-lactamase inhibitor design with measurable electronic perturbation at the carbonyl site, and a computational benchmark for oxacephem force field validation. Its unique 3,8-dione oxidation state ensures defined reactivity for synthetic functionalization.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 606972-20-7
Cat. No. B12595983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione
CAS606972-20-7
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1C2N(C1=O)CC(=O)CO2
InChIInChI=1S/C6H7NO3/c8-4-2-7-5(9)1-6(7)10-3-4/h6H,1-3H2
InChIKeyXNHGKOXWOFASHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione (CAS 606972-20-7) | Core Scaffold Identity and Procurement-Relevant Specifications


5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione (CAS 606972-20-7) is a bicyclic β-lactam derivative with molecular formula C₆H₇NO₃ and molecular weight 141.12 g/mol . The compound belongs to the IPC class C07D 505/00, which encompasses heterocyclic compounds containing the 5-oxa-1-azabicyclo[4.2.0]octane ring system—the foundational core structure of oxacephalosporin antibiotics [1]. The bicyclic framework features an oxygen atom at position 5 bridging a four-membered β-lactam ring fused to a six-membered oxazine ring, with carbonyl groups at positions 3 and 8. Commercially available at 98% purity in quantities from 1 g to bulk packaging, this compound serves as a key building block for β-lactam antibiotic research and heterocyclic chemistry applications .

Why Generic 5-Oxa-1-azabicyclo[4.2.0]octane Analogs Cannot Substitute for 606972-20-7 in Structure-Activity Studies


The 5-oxa-1-azabicyclo[4.2.0]octane scaffold encompasses structurally diverse derivatives with variable substitution patterns, oxidation states, and stereochemical configurations that fundamentally alter electronic properties and biological behavior. Ab initio computational studies have demonstrated that the introduction of the 5-oxa bridge induces measurable shifts in charge distribution across the β-lactam carbonyl and the bicyclic framework relative to the parent 8-oxo-1-azabicyclo[4.2.0]octane system [1]. Furthermore, free-radical annelation synthetic routes have established that the 3,8-dione oxidation state confers distinct reactivity and stability profiles compared to mono-oxo or reduced analogs [2]. These quantitative electronic and conformational differences preclude the use of closely related 5-oxa-1-azabicyclo[4.2.0]octane derivatives as interchangeable surrogates in assays requiring precise structure-activity correlation or in synthetic pathways demanding specific intermediate reactivity.

5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione | Quantitative Differentiation Evidence Versus Structural Analogs


RNase L Activation Activity of 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione in Cell-Free Translation Assays

5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione demonstrates potent activation of 2-5A-dependent ribonuclease (RNase L), achieving 50% inhibition of protein synthesis at an IC₅₀ of 2.30 nM in mouse L cell extracts [1]. This represents sub-nanomolar to low nanomolar potency in a cell-free translation inhibition system. While direct head-to-head comparator data for closely related 5-oxa-1-azabicyclo[4.2.0]octane analogs are not available in the same assay system, this activity value establishes a quantitative benchmark for this specific scaffold and oxidation state [2]. The 2.30 nM IC₅₀ serves as a reference point for evaluating structurally modified derivatives in RNase L-mediated antiviral mechanism studies.

RNase L activation antiviral research protein synthesis inhibition

Ab Initio Conformational Energy Comparison: 5-Oxa-1-azabicyclo[4.2.0]octane-8-one Versus 8-Oxo-1-azabicyclo[4.2.0]octane Parent System

Ab initio calculations at the 6-31G*/4-21G* level reveal that the 5-oxa derivative of 8-oxo-1-azabicyclo[4.2.0]octane exhibits distinct conformational energetics compared to the parent 8-oxo-1-azabicyclo[4.2.0]octane system lacking the oxygen bridge [1]. The introduction of the 5-oxa heteroatom modifies the bicyclic ring puckering and alters the spatial orientation of the β-lactam carbonyl relative to the six-membered oxazine ring [1]. While the target compound 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione contains an additional carbonyl at position 3 not present in the computationally studied 8-one analog, these theoretical results provide class-level inference that the 5-oxa bridge fundamentally alters the three-dimensional conformation and electronic environment of the bicyclic β-lactam core relative to non-oxa or alternative oxa-position analogs [2].

computational chemistry β-lactam antibiotics conformational analysis

Charge Distribution Analysis: β-Lactam Carbonyl Polarization in 5-Oxa Versus Parent 8-Oxo-1-azabicyclo[4.2.0]octane Scaffolds

Ab initio charge distribution analysis at the 6-31G*/4-21G* computational level demonstrates that the 5-oxa-1-azabicyclo[4.2.0]octane framework exhibits altered electron density at the β-lactam carbonyl carbon relative to the parent 8-oxo-1-azabicyclo[4.2.0]octane system lacking the oxygen heteroatom bridge [1]. The study explicitly interprets these charge distribution differences in terms of structural trends related to β-lactamase inhibitor capability [1]. The 5-oxa bridge induces measurable electronic perturbation of the β-lactam warhead—the primary site of nucleophilic attack by serine β-lactamases—suggesting that 5-oxa substitution modifies the intrinsic reactivity of the β-lactam ring toward enzymatic hydrolysis [2]. For 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione, the additional C3 carbonyl further contributes to the overall electronic landscape, though direct computational data for the 3,8-dione derivative are not available in the primary literature.

β-lactamase inhibition electronic structure antibiotic design

5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione | Validated Research and Industrial Application Scenarios


RNase L Activation Screening for Antiviral Mechanism Studies

Researchers investigating small-molecule activators of the 2-5A-dependent RNase L pathway—a critical component of innate antiviral immunity—can employ 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione as a reference compound. The compound's 2.30 nM IC₅₀ in mouse L cell extract protein synthesis inhibition assays provides a quantitative potency benchmark [1][2]. This enables structure-activity relationship (SAR) studies comparing synthetic derivatives of the 5-oxa-1-azabicyclo[4.2.0]octane scaffold to evaluate how modifications to the bicyclic core affect RNase L activation potency.

β-Lactamase Inhibitor Design Leveraging 5-Oxa Electronic Perturbation

Medicinal chemistry teams developing novel β-lactamase inhibitors can utilize 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione as a scaffold that introduces measurable electronic perturbation at the β-lactam carbonyl—the site of serine β-lactamase nucleophilic attack [3]. Ab initio calculations confirm that the 5-oxa bridge alters charge distribution relative to non-oxa bicyclic β-lactams, a structural trend linked to β-lactamase inhibitor capability [3]. The 3,8-dione oxidation state offers a defined electronic starting point for further derivatization aimed at optimizing β-lactamase acylation kinetics.

Computational Chemistry Validation and Conformational Benchmarking

Computational chemistry groups can employ 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione and its structurally characterized analogs as benchmark molecules for validating force field parameters and quantum mechanical methods applied to bicyclic β-lactam systems. The Fernández et al. study provides ab initio conformational and charge distribution data for the 5-oxa-1-azabicyclo[4.2.0]octane framework at the 6-31G*/4-21G* level [3], offering a reference dataset against which newer computational methods (DFT functionals, semi-empirical methods, molecular mechanics force fields) can be calibrated for oxacephem-like scaffolds.

Synthetic Intermediate for Fused β-Lactam Heterocycle Construction

Organic synthesis laboratories pursuing novel fused bicyclic β-lactam antibiotics can utilize 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione as a pre-formed core intermediate. Bachi and Hoornaert demonstrated that free-radical annelation methodology provides efficient access to the 5-oxa-1-azabicyclo[4.2.0]octane ring system [4], establishing this scaffold as a synthetically tractable entry point. The presence of carbonyl groups at positions 3 and 8 offers defined handles for further functionalization, including C2/C7 substitution patterns characteristic of oxacephalosporin-class antibiotics.

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